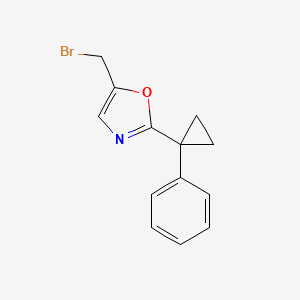
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₄ClNO₃S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride typically involves the reaction of piperidine with appropriate sulfonyl chloride derivatives under controlled conditions. One common method involves the reaction of piperidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The compound can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl fluoride
- 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl bromide
- 1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl iodide
Uniqueness
1-Oxo-1-piperidin-1-yl-propane-2-sulfonyl chloride is unique due to its specific reactivity profile and the stability of the sulfonyl chloride group. Compared to its analogs, it offers distinct advantages in terms of reactivity and selectivity in chemical synthesis.
Properties
Molecular Formula |
C8H14ClNO3S |
|---|---|
Molecular Weight |
239.72 g/mol |
IUPAC Name |
1-oxo-1-piperidin-1-ylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClNO3S/c1-7(14(9,12)13)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 |
InChI Key |
WMIATCDELDDQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
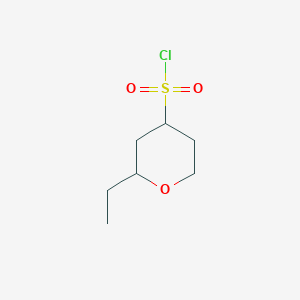
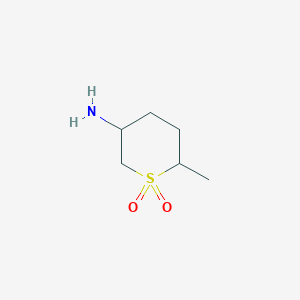
![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)
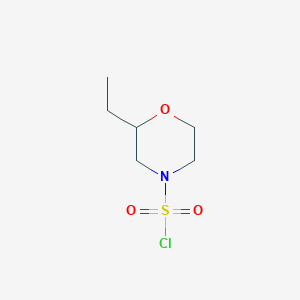

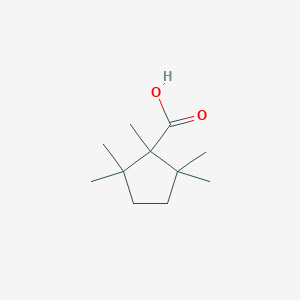
![4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
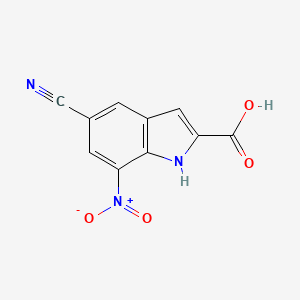
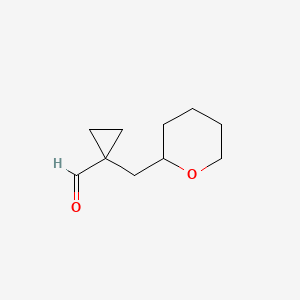
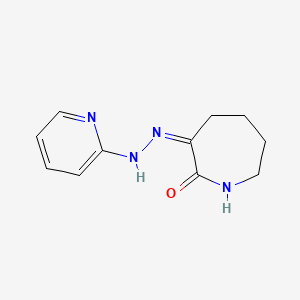
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13219652.png)
![1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13219653.png)
